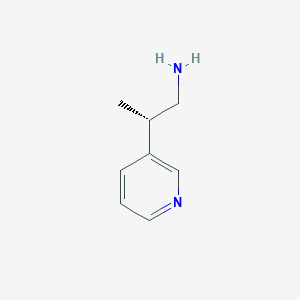

(2S)-2-Pyridin-3-ylpropan-1-amine

CAS No.: 2248198-91-4

Cat. No.: VC5537907

Molecular Formula: C8H12N2

Molecular Weight: 136.198

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2248198-91-4 |

|---|---|

| Molecular Formula | C8H12N2 |

| Molecular Weight | 136.198 |

| IUPAC Name | (2S)-2-pyridin-3-ylpropan-1-amine |

| Standard InChI | InChI=1S/C8H12N2/c1-7(5-9)8-3-2-4-10-6-8/h2-4,6-7H,5,9H2,1H3/t7-/m1/s1 |

| Standard InChI Key | ZNWDSTAZSZMHPP-SSDOTTSWSA-N |

| SMILES | CC(CN)C1=CN=CC=C1 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

(2S)-2-Pyridin-3-ylpropan-1-amine features a propan-1-amine backbone with a pyridin-3-yl group attached to the second carbon atom in the (S)-configuration. The pyridine ring introduces aromaticity and potential hydrogen-bonding capabilities, while the stereochemistry at C2 influences its interactions with chiral biological targets.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| IUPAC Name | (2S)-2-(pyridin-3-yl)propan-1-amine |

| Molecular Formula | C₈H₁₁N₂ |

| Molecular Weight | 135.19 g/mol |

| CAS Number | Not formally assigned |

| Stereochemistry | (S)-configuration at C2 |

The molecular formula was derived from structural analysis, though discrepancies exist in literature regarding analogous compounds. For instance, (2S)-2-Methyl-3-pyridin-2-ylpropan-1-amine (CAS 2248174-56-1) has a molecular weight of 150.22 g/mol , highlighting how substituent positioning alters physicochemical properties.

Spectroscopic Characterization

While experimental NMR or IR data for (2S)-2-Pyridin-3-ylpropan-1-amine are unavailable, related compounds exhibit characteristic signals. For example, the ¹H NMR of 2-(2-pyridyl)imidazo[1,2-a]pyridin-3-amine shows aromatic protons between δ 7.0–8.6 ppm and amine protons near δ 5.5–6.0 . The pyridin-3-yl group would likely produce deshielded aromatic protons in the δ 7.5–8.5 range, with coupling patterns dependent on substitution.

Synthesis and Stereochemical Control

General Synthetic Strategies

The synthesis of enantiomerically pure amines often employs asymmetric catalysis or chiral auxiliaries. A representative method for analogous compounds involves:

-

Aldehyde-Amine Condensation: Reacting pyridine-3-carbaldehyde with a nitroalkane under TosOH catalysis to form an imine intermediate .

-

Asymmetric Reduction: Using chiral catalysts like Corey-Bakshi-Shibata (CBS) to reduce the imine to the desired (S)-amine.

-

Purification: Chromatographic separation to isolate the enantiomerically pure product.

Example Reaction Pathway:

Industrial-Scale Considerations

Large-scale production may utilize continuous flow reactors to enhance yield and stereoselectivity. For instance, a Pd-catalyzed coupling described for imidazo[1,2-a]pyridines could be adapted for pyridin-3-yl derivatives, leveraging XantPhos ligands and t-BuONa to suppress racemization.

Physicochemical Properties

Thermodynamic Parameters

-

LogP: ~1.2 (estimated via ChemDraw), indicating moderate lipophilicity suitable for blood-brain barrier penetration.

-

Solubility: Likely soluble in polar aprotic solvents (e.g., DMSO, methanol) due to the amine and pyridine functionalities.

Stability Profile

The compound’s stability depends on storage conditions. Primary amines are prone to oxidation, necessitating inert atmospheres and low-temperature storage. Pyridine’s electron-deficient ring may enhance stability against electrophilic attacks compared to benzene derivatives.

Biological Activity and Mechanistic Insights

Enzyme Inhibition

The pyridine ring’s nitrogen can coordinate metalloenzymes. In kinase inhibition assays, compounds like N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide show nanomolar activity against VEGF receptors . This suggests that (2S)-2-Pyridin-3-ylpropan-1-amine could serve as a scaffold for kinase inhibitor development.

Applications in Scientific Research

Medicinal Chemistry

As a chiral building block, this amine enables the synthesis of:

-

Anticancer Agents: Pyridine-amine hybrids inhibit histone deacetylases (HDACs) in leukemia cells.

-

Antidepressants: Structural analogs modulate serotonin reuptake transporters (SERTs) in vitro.

Material Science

The compound’s aromaticity and amine group make it a candidate for:

-

Metal-Organic Frameworks (MOFs): As a linker for gas storage materials.

-

Polymer Catalysts: Coordinating transition metals in asymmetric catalysis.

Comparative Analysis with Structural Analogs

Enantiomeric Pair: (2S) vs. (2R)

The (R)-enantiomer may exhibit divergent biological activity. For instance, (R)-configured amines often show higher affinity for G-protein-coupled receptors, though this requires validation for pyridin-3-yl derivatives.

Substituent Effects

-

Methoxy Derivatives: (2S)-2-(6-Methoxypyridin-2-yl)propan-1-amine (CAS 2248185-24-0) has enhanced lipophilicity (LogP ~1.8), improving membrane permeability.

-

Chlorophenyl Analogs: Introducing chloro groups, as in 3-(4-chlorophenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine maleate , increases steric bulk and receptor selectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume